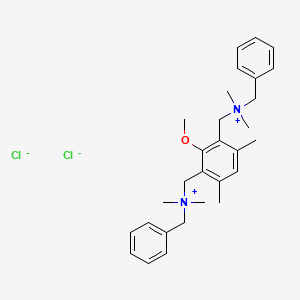
(2-Methoxy-4,6-dimethyl-m-xylene)bis(benzyldimethylammonium chloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methoxy-4,6-dimethyl-m-xylene)bis(benzyldimethylammonium chloride) is a complex organic compound that features a xylene core substituted with methoxy and dimethyl groups, and further functionalized with benzyldimethylammonium chloride groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-4,6-dimethyl-m-xylene)bis(benzyldimethylammonium chloride) typically involves multiple steps. The initial step often includes the functionalization of the xylene core. This can be achieved through Friedel-Crafts alkylation or acylation reactions, followed by the introduction of methoxy groups via methylation reactions. The final step involves the quaternization of the dimethylamino groups with benzyl chloride to form the benzyldimethylammonium chloride moieties.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions. The use of catalysts, such as Lewis acids, can enhance the efficiency of the Friedel-Crafts reactions. The methylation and quaternization steps are typically carried out in the presence of suitable solvents and under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(2-Methoxy-4,6-dimethyl-m-xylene)bis(benzyldimethylammonium chloride) undergoes various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or hydrocarbons.
Substitution: The benzyldimethylammonium chloride groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or hydrocarbons.
Substitution: Formation of substituted ammonium compounds.
科学的研究の応用
(2-Methoxy-4,6-dimethyl-m-xylene)bis(benzyldimethylammonium chloride) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Methoxy-4,6-dimethyl-m-xylene)bis(benzyldimethylammonium chloride) involves its interaction with molecular targets such as enzymes and receptors. The benzyldimethylammonium chloride groups can interact with negatively charged sites on proteins or cell membranes, leading to changes in their structure and function. This interaction can disrupt cellular processes, leading to antimicrobial or therapeutic effects.
類似化合物との比較
Similar Compounds
(2,5-Dimethoxy-4-methylbenzylamine): Similar structure but with different functional groups.
(4,6-Dimethyl-2-methoxyphenol): Similar core structure with different substituents.
(2,4,6-Trimethylbenzylamine): Similar xylene core with different functional groups.
Uniqueness
(2-Methoxy-4,6-dimethyl-m-xylene)bis(benzyldimethylammonium chloride) is unique due to the presence of both methoxy and benzyldimethylammonium chloride groups, which confer distinct chemical and biological properties
特性
CAS番号 |
64049-75-8 |
|---|---|
分子式 |
C29H40Cl2N2O |
分子量 |
503.5 g/mol |
IUPAC名 |
benzyl-[[3-[[benzyl(dimethyl)azaniumyl]methyl]-2-methoxy-4,6-dimethylphenyl]methyl]-dimethylazanium;dichloride |
InChI |
InChI=1S/C29H40N2O.2ClH/c1-23-18-24(2)28(22-31(5,6)20-26-16-12-9-13-17-26)29(32-7)27(23)21-30(3,4)19-25-14-10-8-11-15-25;;/h8-18H,19-22H2,1-7H3;2*1H/q+2;;/p-2 |
InChIキー |
ZARYZCUYDZYERY-UHFFFAOYSA-L |
正規SMILES |
CC1=CC(=C(C(=C1C[N+](C)(C)CC2=CC=CC=C2)OC)C[N+](C)(C)CC3=CC=CC=C3)C.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-amino-3-[2-(2,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13780663.png)
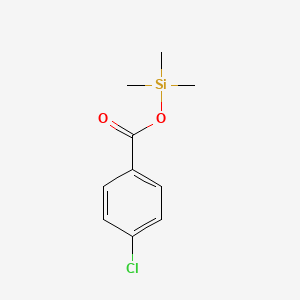
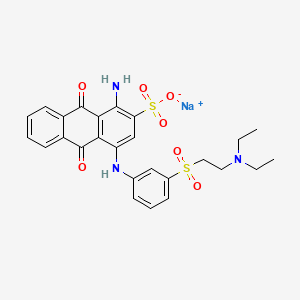

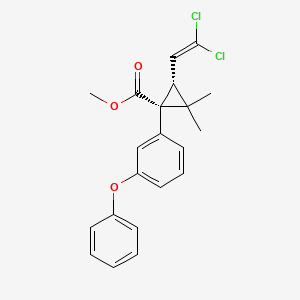
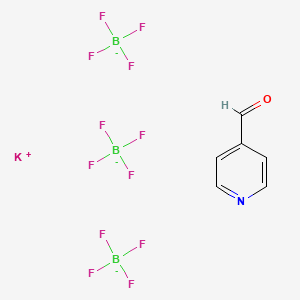
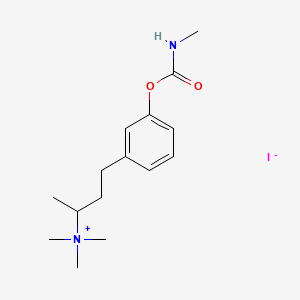
![calcium;3-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B13780698.png)

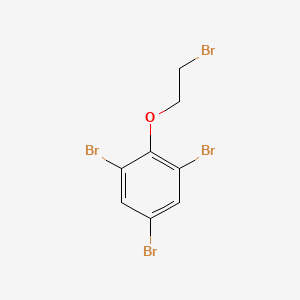

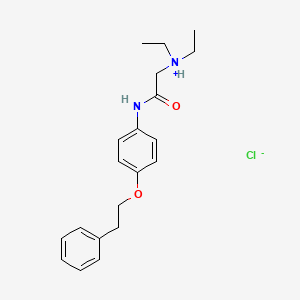

![1h-Cyclopropa[d]pyrrolo[2,1-b]thiazole](/img/structure/B13780732.png)
